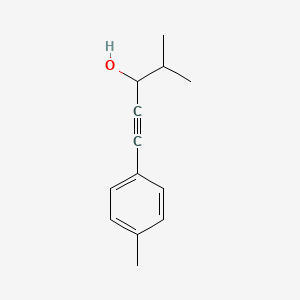

4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Description

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

4-methyl-1-(4-methylphenyl)pent-1-yn-3-ol |

InChI |

InChI=1S/C13H16O/c1-10(2)13(14)9-8-12-6-4-11(3)5-7-12/h4-7,10,13-14H,1-3H3 |

InChI Key |

BTTJRKFJEGPBND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC(C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1 4 Methylphenyl 1 Pentyn 3 Ol

Stereoselective Synthesis of the Chiral Center at C3

The creation of the chiral alcohol at the C3 position is arguably the most critical step in the synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. The primary approaches involve the asymmetric addition of an organometallic alkyne to a prochiral aldehyde or the enantioselective reduction of a corresponding ketone.

Asymmetric Alkynylation Strategies

The most direct method for establishing the chiral center is the asymmetric addition of a terminal alkyne to an aldehyde. researchgate.net For the target molecule, this transformation involves the reaction of a 4-methylphenylacetylene (p-tolylacetylene) nucleophile with isobutyraldehyde (B47883). The development of catalytic enantioselective methods for this reaction has been a significant area of research. thieme-connect.com

A prominent strategy involves the in situ generation of alkynylzinc reagents, which then add to the aldehyde in the presence of a chiral ligand. wikipedia.org Early methods reported by Carreira and coworkers utilized zinc triflate (Zn(OTf)₂) and a stoichiometric amount of (+)-N-methylephedrine to achieve high enantioselectivity in the addition of terminal alkynes to a wide range of aldehydes. wikipedia.orgorganic-chemistry.orgpnas.org This system is notable for its operational simplicity and tolerance to moisture. organic-chemistry.org The reaction of the zinc acetylide of p-tolylacetylene with isobutyraldehyde under these conditions would directly yield the desired chiral propargylic alcohol.

The general approaches for synthesizing secondary propargyl alcohols include enantioselective ynone reduction and the asymmetric addition of alkynes to aldehydes. nih.gov The latter is particularly powerful as it constructs a carbon-carbon bond and a chiral center simultaneously. pnas.org

Chiral Catalyst Development for Alkyne Additions

The success of asymmetric alkynylation is highly dependent on the design of the chiral catalyst or ligand. Various combinations of transition metals and chiral ligands have been explored to create an effective chiral environment for the reaction. researchgate.net

One highly effective class of catalysts involves the use of 1,1′-bi-2-naphthol (BINOL) and its derivatives. researchgate.net The combination of BINOL with titanium tetraisopropoxide (Ti(OiPr)₄) and diethylzinc (B1219324) (Et₂Zn) creates a potent catalytic system for the addition of various alkynes to aliphatic and aromatic aldehydes with high enantioselectivity. pnas.orgresearchgate.net More recent developments have shown that indium(III)-BINOL complexes can also serve as air-stable, effective catalysts that activate both the alkyne and the aldehyde, leading to high yields and enantiomeric excesses. thieme-connect.comorganic-chemistry.org

Another significant advancement is the development of ProPhenol-based zinc catalysts. nih.gov The commercially available ProPhenol ligand, when combined with a dialkylzinc reagent, has proven effective for the enantioselective addition of a broad range of zinc alkynylides to aryl and aliphatic aldehydes. nih.gov These catalyst systems have been successfully applied to the synthesis of complex natural products, demonstrating their robustness and versatility. nih.gov

| Catalyst System | Alkyne Type | Aldehyde Type | Typical Enantioselectivity (ee) |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal (Aryl, Alkyl) | Aliphatic, Aromatic | High (up to 99%) wikipedia.org |

| BINOL / Ti(OiPr)₄ / Et₂Zn | Terminal (Aryl, Alkyl) | Aliphatic, Aromatic | High (up to >99%) researchgate.net |

| In(III) / BINOL Complex | Terminal (Aryl, Alkyl) | Aliphatic, Aromatic | High (up to 95%) thieme-connect.com |

| ProPhenol / Dialkylzinc | Terminal (Aryl, Alkyl) | Aryl, Aliphatic, α,β-unsaturated | High nih.gov |

| Oxazaborolidine / Alkynylborane | Alkynylstannane derived | Aliphatic, Aromatic | Excellent pnas.org |

Enantioselective Reduction Approaches to Alkynols

An alternative pathway to chiral propargylic alcohols is the asymmetric reduction of a prochiral α,β-alkynyl ketone (ynone). pnas.org For the target molecule, this would involve the synthesis of 4-methyl-1-(4-methylphenyl)-1-pentyn-3-one, followed by its enantioselective reduction.

Several methods exist for the enantioselective reduction of ketones. wikipedia.org Catalytic approaches are often preferred due to their efficiency. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant, is a well-established method for reducing various ketones with high enantioselectivity. nih.gov A dramatic solvent effect has been noted, with nitroethane proving beneficial for both reactivity and enantioselectivity in the reduction of ynones. nih.gov

Another powerful method is catalytic transfer hydrogenation, often utilizing chiral ruthenium complexes developed by Noyori and others. rsc.org These systems, which can use isopropanol (B130326) or formic acid as the hydrogen source, are highly efficient for the reduction of aromatic ketones and can achieve exceptional levels of enantioselectivity. rsc.org The reduction of the corresponding ynone with such a catalyst would provide a reliable route to the desired enantioenriched this compound. Stoichiometric reductions using chirally modified hydride reagents, such as lithium aluminum hydride (LAH) modified with ligands like BINOL, also provide a viable, though less atom-economical, option. wikipedia.org

Metal-Catalyzed Coupling Reactions for Aromatic and Alkynyl Moiety Construction

The construction of the carbon skeleton, particularly the bond between the aromatic ring and the alkyne, relies heavily on metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling and Related Methodologies

The Sonogashira coupling is the preeminent method for forming C(sp²)-C(sp) bonds and is ideal for constructing the arylalkyne framework of the target molecule. libretexts.orgrsc.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of an amine base. libretexts.orgorganic-chemistry.org

There are two primary strategies to apply this reaction for the synthesis of this compound:

Couple-then-add: 4-Iodotoluene (B166478) or 4-bromotoluene (B49008) can be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, to form 4-methylphenylacetylene (after deprotection). This arylalkyne can then be used in the asymmetric alkynylation strategies described in section 2.1.1.

Add-then-couple: The chiral alcohol backbone, 4-methyl-1-pentyn-3-ol (B1583275), can be synthesized first via the addition of ethynylmagnesium bromide to isobutyraldehyde, followed by asymmetric resolution or synthesis. This terminal alkynol can then be directly coupled with 4-iodotoluene using Sonogashira conditions to yield the final product.

The Sonogashira reaction is known for its mild conditions and broad functional group tolerance. rsc.org Modern advancements have led to the development of copper-free protocols and highly active catalyst systems, including those using N-heterocyclic carbene (NHC) palladium complexes, which can improve reaction efficiency and scope. libretexts.org High-temperature ball milling has also emerged as a solventless technique for Sonogashira couplings, particularly for poorly soluble substrates. rsc.org

| Catalyst System | Ligand Type | Co-catalyst | Key Features |

| Pd(PPh₃)₂Cl₂ | Phosphine (B1218219) | CuI | The classical, widely used system. libretexts.org |

| Pd(0) complexes | N-Heterocyclic Carbene (NHC) | CuI or Copper-free | Efficiently replaces phosphine ligands; useful for copper-free systems. libretexts.org |

| Palladium-Nitrogen Complexes | Imidazolyl, Oxazoline | CuI or Copper-free | Effective for copper-free reactions with low catalyst loading. libretexts.org |

| HandaPhos-Palladium | Phosphine | Copper-free | Enables reaction in water under mild conditions. organic-chemistry.org |

Grignard and Organometallic Reagent Applications

Organometallic reagents, particularly Grignard (organomagnesium) and organolithium reagents, are fundamental tools in the synthesis of alcohols via addition to carbonyl compounds. msu.edulibretexts.org

In the context of synthesizing this compound, the most straightforward application is the nucleophilic addition of an alkynyl Grignard reagent to isobutyraldehyde. For example, a Grignard reagent can be prepared from p-tolylacetylene, which is then reacted with isobutyraldehyde to form the racemic alcohol, which can be resolved or used as a standard.

Alternatively, the synthesis can be performed in a stepwise manner. Ethynylmagnesium bromide can be added to isobutyraldehyde to produce the intermediate 4-methyl-1-pentyn-3-ol. This intermediate possesses a terminal alkyne that can subsequently be used in a Sonogashira coupling (as described in 2.2.1) or converted into its own Grignard or lithium salt for further reactions. The addition of Grignard reagents to propargyl alcohols themselves can also occur, typically via a magnesium-mediated carbometallation, which adds the organometallic reagent across the triple bond. stackexchange.comechemi.com However, for the construction of the target molecule, the addition to the aldehyde remains the most direct and common application. libretexts.org

Optimization of Reaction Conditions and Process Intensification

The choice of solvent can profoundly influence the outcome of a chemical reaction. In the synthesis of propargyl alcohols, solvents can affect the solubility of reactants, the stability of intermediates, and the rate of reaction. Traditional syntheses often employ volatile organic compounds (VOCs) such as tetrahydrofuran (B95107) (THF) or diethyl ether. While effective, these solvents raise environmental and safety concerns.

Green chemistry principles encourage the use of safer, more environmentally benign solvents. jocpr.commdpi.com Research into the synthesis of analogous aryl-substituted propargyl alcohols has explored various "greener" solvent alternatives. The impact of different solvents on the yield of a model reaction for the synthesis of a structurally similar propargyl alcohol is presented in Table 1.

| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |

| 1 | Toluene | 2.38 | 85 |

| 2 | Tetrahydrofuran (THF) | 7.58 | 92 |

| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 6.20 | 89 |

| 4 | Cyclopentyl methyl ether (CPME) | 4.71 | 87 |

| 5 | Water | 80.1 | <5 |

This is a representative table based on general findings for the synthesis of aryl-substituted propargyl alcohols and does not represent empirically validated data for the specific target compound.

From the representative data, it is evident that polar aprotic solvents like THF tend to give higher yields. However, bio-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable green alternatives, offering comparable yields with a reduced environmental footprint. jocpr.com The low yield in water highlights the incompatibility of the organometallic reagents typically used in this synthesis with protic solvents.

Further green chemistry considerations include minimizing waste by developing one-pot syntheses and employing catalytic rather than stoichiometric reagents. The atom economy of the reaction can also be improved by ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

For catalytic versions of the alkynylation reaction, the amount of catalyst used (catalyst loading) is a critical parameter to optimize. High catalyst loading can be expensive and may lead to difficulties in product purification, while low loading may result in slow reaction rates and incomplete conversion. The optimal catalyst loading balances reaction efficiency with economic and environmental considerations.

In the context of asymmetric synthesis, where a chiral catalyst is used to produce a specific enantiomer of the product, both the catalyst loading and the design of the chiral ligand are of paramount importance. The ligand, a molecule that binds to the metal center of the catalyst, plays a crucial role in determining the stereochemical outcome of the reaction.

The design of chiral ligands often involves creating a sterically defined environment around the metal center that favors the approach of the reactants in a specific orientation. nih.govscispace.comutexas.edu For the synthesis of chiral propargyl alcohols, ligands such as substituted BINOL (1,1'-bi-2-naphthol) and various phosphine-based ligands have been successfully employed in conjunction with metal catalysts like zinc, copper, or indium.

The effect of catalyst loading on the yield and enantiomeric excess (a measure of the stereoselectivity) of a model asymmetric alkynylation is illustrated in Table 2.

| Entry | Catalyst Loading (mol%) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | (R)-BINOL | 95 | 92 |

| 2 | 5 | (R)-BINOL | 93 | 91 |

| 3 | 2 | (R)-BINOL | 85 | 88 |

| 4 | 1 | (R)-BINOL | 72 | 85 |

| 5 | 5 | Ligand B | 90 | 85 |

| 6 | 5 | Ligand C | 88 | 78 |

This is a representative table based on general findings for asymmetric alkynylation reactions and does not represent empirically validated data for the specific target compound.

The data indicates that decreasing the catalyst loading generally leads to a slight decrease in both yield and enantioselectivity. The design of the ligand (comparing (R)-BINOL to hypothetical Ligands B and C) also has a significant impact on the reaction's performance. The ongoing development of more active and selective catalysts aims to achieve high yields and enantioselectivities even at very low catalyst loadings, further enhancing the sustainability of the synthesis of this compound and related compounds.

Reactivity and Transformations of 4 Methyl 1 4 Methylphenyl 1 Pentyn 3 Ol

Alkynol Functionality: Alkyne and Hydroxyl Group Reactivity

The core reactivity of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is dictated by the propargyl alcohol motif, which combines the characteristic reactions of an alkyne and an alcohol. This juxtaposition allows for a range of transformations, from additions across the triple bond to substitutions at the hydroxyl group and complex rearrangements.

Electrophilic Additions to the Triple Bond (e.g., Hydration, Halogenation, Hydroboration)

The carbon-carbon triple bond in this compound is susceptible to electrophilic attack, leading to the formation of various addition products.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts in acidic conditions (a reaction less commonly used today due to environmental concerns) or by other transition metal catalysts such as gold or ruthenium, would be expected to follow Markovnikov's rule. This would lead to the formation of an enol intermediate that tautomerizes to the corresponding ketone. For this compound, this would yield 4-methyl-1-(4-methylphenyl)-1-pentanone.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) results in the addition of two halogen atoms across the triple bond. The reaction can proceed in a stepwise manner, potentially allowing for the isolation of the dihaloalkene intermediate. The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions and the specific halogen used. Further reaction can lead to a tetrahaloalkane.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the alkyne. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃ in THF or 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, would yield an aldehyde. Specifically, this reaction would produce 4-methyl-1-(4-methylphenyl)-1-pentanal.

| Reaction Type | Reagents | Expected Major Product |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ (classic) or Au/Ru catalyst | 4-methyl-1-(4-methylphenyl)-1-pentanone |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-4-methyl-1-(4-methylphenyl)-1-penten-3-ol |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 4-methyl-1-(4-methylphenyl)-1-pentanal |

Nucleophilic Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation to Ketones)

The hydroxyl group of this compound can participate in a variety of nucleophilic substitution and oxidation reactions.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a base leads to the formation of the corresponding ester. For example, reaction with acetic anhydride (B1165640) would yield 4-methyl-1-(4-methylphenyl)-1-pentyn-3-yl acetate.

Etherification: The formation of an ether can be achieved under various conditions. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the alkoxide followed by reaction with an alkyl halide, would produce the corresponding ether.

Oxidation to Ketones: As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The product of this oxidation would be 4-methyl-1-(4-methylphenyl)-1-pentyn-3-one.

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | 4-methyl-1-(4-methylphenyl)-1-pentyn-3-yl acetate |

| Etherification | 1. NaH; 2. CH₃I | 3-methoxy-4-methyl-1-(4-methylphenyl)-1-pentyne |

| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | 4-methyl-1-(4-methylphenyl)-1-pentyn-3-one |

Rearrangement Reactions (e.g., Meyer-Schuster, Rupe, or analogous rearrangements)

Propargyl alcohols are well-known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The specific outcome depends on the substitution pattern of the alcohol.

Meyer-Schuster Rearrangement: This rearrangement typically occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes. researchgate.net For a tertiary alcohol like this compound, the Meyer-Schuster rearrangement would be expected to compete with the Rupe rearrangement. researchgate.net The Meyer-Schuster product would be an α,β-unsaturated ketone.

Rupe Rearrangement: The Rupe rearrangement is a competing pathway for tertiary propargyl alcohols that leads to the formation of α,β-unsaturated methyl ketones. researchgate.net This reaction proceeds via an enyne intermediate. researchgate.net In the case of this compound, the Rupe rearrangement would also lead to an α,β-unsaturated ketone. The exact product distribution between Meyer-Schuster and Rupe pathways can be influenced by the reaction conditions. researchgate.net

Recent studies on aryl propargyl alcohols have shown that reagents like the Hendrickson reagent (triphenylphosphonium anhydride trifluoromethanesulfonate) can induce rearrangement to α,β-unsaturated aldehydes with high stereoselectivity for the E isomer. researchgate.netbenthamdirect.com

Role of the Aromatic Ring in Chemical Transformations

The 4-methylphenyl (p-tolyl) group in this compound is not merely a spectator. It influences the reactivity of the alkynol moiety and is itself susceptible to chemical modification.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring can undergo electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents: the methyl group and the 4-methyl-1-pentyn-3-ol (B1583275) side chain.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. The alkynyl alcohol substituent is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the sp-hybridized carbons. Deactivating groups are typically meta-directing.

Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions ortho to the activating methyl group and meta to the deactivating alkynyl alcohol group. Given that the two substituents are para to each other, the positions ortho to the methyl group are also meta to the alkynyl alcohol group. This alignment reinforces the directing effects, and substitution is expected to occur at the positions ortho to the methyl group.

Directing Group Effects and Remote Functionalization

The interplay between the activating methyl group and the deactivating alkynyl alcohol substituent governs the regioselectivity of electrophilic aromatic substitution. The activating nature of the methyl group is generally stronger than the deactivating effect of the alkynyl alcohol, making the ring more reactive than benzene towards electrophilic attack at the positions ortho to the methyl group.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by their atom and step economy, minimizing waste and resource-intensive purification steps. researchgate.net While specific studies detailing the participation of this compound in such transformations are not extensively documented, the reactivity of analogous aryl-substituted propargyl alcohols provides a strong basis for predicting its behavior in these sophisticated chemical processes. The unique combination of a hydroxyl group, an alkyne, and an aryl moiety in this compound makes it a promising candidate for the development of novel cascade and multicomponent reactions.

Propargyl alcohols are known to serve as versatile building blocks in a variety of cascade reactions, often initiated by the activation of the alcohol or the alkyne functionality. rsc.orguni-halle.de For instance, acid-promoted cascade cyclizations of aryl-substituted propargyl alcohols have been reported to yield complex heterocyclic systems. researchgate.net In a hypothetical scenario, this compound could undergo a similar acid-catalyzed reaction, where initial protonation of the hydroxyl group would lead to a stabilized propargyl cation. This cation could then be intercepted by the pendant p-tolyl group or an external nucleophile, initiating a cascade of bond-forming events to produce intricate molecular frameworks.

Multicomponent reactions (MCRs) involving three or more reactants in a one-pot synthesis are another area where this compound could find significant application. nih.govajrconline.org The A3 coupling (aldehyde-alkyne-amine) is a prominent example of an MCR where propargyl alcohols can be utilized, although this typically involves terminal alkynes. mdpi.com Nevertheless, the structural motifs within this compound could be leveraged in novel MCRs. For example, a reaction could be envisioned where the alkyne participates in a cycloaddition, the alcohol is converted into a leaving group for a subsequent substitution, and the aryl ring engages in an electrophilic aromatic substitution, all within a single, orchestrated sequence.

Cyclization Reactions for Heterocyclic or Carbocyclic Frameworks

The synthesis of heterocyclic and carbocyclic frameworks through cyclization reactions is a cornerstone of modern organic chemistry. Aryl-substituted propargyl alcohols, as a class of compounds, are valuable precursors for such transformations due to their ability to engage in a variety of cyclization modes, including those mediated by transition metals or promoted by acid catalysts. These reactions can lead to the formation of diverse ring systems, which are prevalent in pharmaceuticals, natural products, and materials science. mdpi.comrsc.org

Transition metal catalysis, in particular, offers a powerful platform for the cyclization of propargyl alcohols. Catalysts based on ruthenium, rhodium, palladium, and gold have been shown to effectively mediate the cyclization of propargyl alcohols and their derivatives. uni-halle.denih.govchemrxiv.org For this compound, a hypothetical rhodium-catalyzed process could involve initial coordination of the metal to the alkyne. Subsequent intramolecular attack by the hydroxyl group could lead to the formation of a five- or six-membered oxygen-containing heterocycle. Alternatively, the p-tolyl group could participate in the cyclization, leading to a carbocyclic framework with a fused aromatic ring.

Acid-catalyzed cyclizations also present a viable pathway for the transformation of this compound. Brønsted or Lewis acids can activate the propargyl alcohol, facilitating intramolecular reactions. researchgate.net An intramolecular Friedel-Crafts-type reaction, for instance, could occur where the activated alkyne is attacked by the electron-rich p-tolyl ring, leading to the formation of a naphthalene (B1677914) derivative. The diastereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the catalyst. nih.gov

The following table summarizes potential cyclization products that could be envisioned from this compound based on known reactivity of analogous compounds.

| Reagent/Catalyst | Proposed Intermediate | Potential Product Type |

| Rh(III) catalyst | Rh-alkyne complex | Furan or Dihydropyran derivative |

| Brønsted Acid (e.g., TfOH) | Propargyl cation | Naphthalene derivative |

| Gold(I) catalyst | Au-alkyne complex | Indene derivative |

Annulation Strategies and Polycyclic Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecular framework, are instrumental in the synthesis of polycyclic systems. Propargylic alcohols have emerged as valuable three-carbon synthons in various annulation strategies, enabling the construction of complex polycyclic aromatic hydrocarbons and heterocyclic systems. chemrxiv.orgresearchgate.net The reactivity of this compound in such transformations can be inferred from studies on structurally related tertiary propargyl alcohols.

A plausible annulation strategy involving this compound could be a formal [3+2] annulation with a suitable 1,3-dicarbonyl compound. rsc.org This type of reaction, often catalyzed by a Lewis acid, could proceed through the formation of a homoallenyl ketone intermediate, followed by a cycloisomerization to yield a highly substituted dihydrofuran derivative. The presence of the quaternary center in the resulting product would be a notable feature of this transformation.

Furthermore, cascade annulation reactions can lead to the rapid assembly of polycyclic structures. For example, a [3+3] cascade annulation of a propargylic alcohol with a 1,3-bis-nucleophile could be envisioned. researchgate.net In the case of this compound, reaction with a suitable bis-nucleophile, such as 6-aminouracil, could potentially lead to the formation of a dihydropyrido[2,3-d]pyrimidine derivative. Such a reaction would likely proceed through an initial allenylation of the nucleophile followed by an intramolecular cyclization.

The table below outlines potential annulation strategies and the resulting polycyclic frameworks that could be synthesized from this compound.

| Reaction Type | Co-reactant | Potential Polycyclic Product |

| Formal [3+2] Annulation | 1,3-Diketone | Dihydrofuran-fused system |

| [3+3] Cascade Annulation | 6-Aminouracil | Dihydropyrido[2,3-d]pyrimidine |

| Intramolecular Friedel-Crafts Annulation | (Self-annulation) | Substituted Naphthalene |

Mechanistic Investigations and Reaction Pathway Elucidation

Transition State Analysis in Catalytic Cycles

Currently, there is a lack of specific research articles detailing transition state analysis for catalytic cycles involving 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating such transition states. For analogous tertiary propargyl alcohols, it is understood that reactions like the Meyer-Schuster rearrangement proceed through key transition states. researchgate.netwikipedia.org This acid-catalyzed rearrangement of a propargyl alcohol to an α,β-unsaturated carbonyl compound involves the formation of an allenol intermediate. researchgate.net The transition state for the critical 1,3-hydroxyl shift is a key area of computational investigation for this class of reactions. nih.gov However, without specific studies on this compound, any discussion of its transition state energies and geometries would be speculative.

Isotopic Labeling Studies for Bond Formation and Cleavage

Isotopic labeling is a crucial experimental technique for tracing the pathways of atoms and bonds during a chemical reaction. For instance, using deuterium (B1214612) labeling in the study of the Meyer-Schuster rearrangement of other propargyl alcohols has helped to confirm the mechanism of the 1,3-hydroxyl shift. researchgate.net Such studies can definitively establish which bonds are broken and formed in the rate-determining step. As of now, there are no published isotopic labeling studies specifically utilizing this compound.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to understanding reaction mechanisms by determining the factors that influence the reaction rate. For nucleophilic substitution reactions of tertiary alcohols, the rate-determining step is often the formation of a carbocation intermediate (SN1 mechanism). rsc.org The solvolysis of related 1-aryl-substituted alcohols has been investigated to understand the influence of the aryl group on the reaction rate. rsc.org However, specific kinetic data, such as rate constants and activation energies, for reactions involving this compound are not available in the current literature. Such data would be essential to definitively establish the rate-determining steps in its various potential transformations.

Computational Chemistry in Mechanistic Hypothesis Validation

Computational chemistry serves as a vital tool for validating mechanistic hypotheses proposed from experimental observations. Quantum mechanical calculations can model reaction profiles, identify intermediates, and calculate the energies of transition states. nih.gov While general computational methods are well-established for studying reaction mechanisms of organic compounds, including propargyl alcohols, nih.gov a specific computational analysis of this compound is not found in the surveyed literature. Such a study would be invaluable for validating proposed mechanisms, such as the Meyer-Schuster rearrangement or other potential reaction pathways for this specific molecule.

Stereochemical Control and Chiral Pool Applications

Diastereoselective and Enantioselective Methodologies

Achieving high levels of stereocontrol in the synthesis of chiral molecules like 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is paramount. Asymmetric catalysis stands out as a powerful strategy for controlling the stereochemical outcome of the carbon-carbon bond-forming reactions involved in its synthesis.

One of the primary methods for the enantioselective synthesis of related chiral propargylic alcohols involves the catalytic asymmetric addition of terminal alkynes to aldehydes. This can be accomplished using a variety of chiral ligands and metal catalysts. For instance, chiral amino alcohols, such as N-methylephedrine, when combined with zinc reagents, have proven effective for the asymmetric alkynylation of aliphatic aldehydes. Another successful system utilizes BINOL-Ti(OiPr)4 catalysts. More contemporary approaches have employed indium(III)/BINOL complexes, which have demonstrated high enantioselectivity across a broad spectrum of aldehydes. Tandem catalytic processes that merge the hydration of an alkyne with asymmetric transfer hydrogenation, using a chiral ruthenium complex, also present a one-pot pathway to chiral alcohols.

In the context of this compound, these methodologies would be adapted by reacting 1-ethynyl-4-methylbenzene with isobutyraldehyde (B47883) in the presence of a suitable chiral catalyst system to induce facial selectivity in the addition to the aldehyde, thereby producing one enantiomer in excess.

Table 1: Overview of Enantioselective Methodologies

| Catalytic System | Aldehyde Substrate | Alkyne Substrate | Typical Enantioselectivity |

|---|---|---|---|

| Chiral amino alcohols/Zinc reagents | Aliphatic aldehydes | Terminal alkynes | High |

| BINOL-Ti(OiPr)4 | Various aldehydes | Terminal alkynes | Effective |

| Indium(III)/BINOL complexes | Broad range of aldehydes | Terminal alkynes | High |

Chiral Resolution and Derivatization Strategies

When enantioselective synthesis is not employed or does not yield sufficient enantiomeric purity, chiral resolution of the racemic mixture of this compound becomes necessary. This can be achieved through several methods, including preparative chiral high-performance liquid chromatography (HPLC). mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. mdpi.com

Another common strategy is derivatization with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility and boiling points, which allows for their separation by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. For alcohols, common derivatizing agents include chiral acids or their activated forms. researchgate.net

Absolute Configuration Determination and Stereochemical Assignment

Once the enantiomers of this compound are separated, determining their absolute configuration is a critical step. X-ray crystallography of a single crystal of one of the enantiomers or a suitable crystalline derivative provides an unambiguous assignment of the absolute stereochemistry.

In the absence of a suitable crystal, spectroscopic methods, particularly nuclear magnetic resonance (NMR), can be employed. The preparation of diastereomeric derivatives using a chiral derivatizing agent with a known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a well-established method. researchgate.net By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the 1H NMR spectra of the resulting diastereomeric esters, the absolute configuration of the alcohol can be determined based on established models. researchgate.net

Applications in Chiral Building Block Synthesis

Enantiomerically pure propargylic alcohols are valuable chiral building blocks in organic synthesis. They serve as versatile intermediates for the synthesis of a wide array of more complex chiral molecules. The alkyne and hydroxyl groups can be further functionalized in a stereospecific manner to construct intricate molecular architectures. For example, the hydroxyl group can direct the stereochemical outcome of subsequent reactions, such as epoxidations or hydrogenations of the triple bond. The resulting chiral diols, amino alcohols, and other derivatives are key structural motifs in many biologically active natural products and pharmaceuticals. uni-wuppertal.desigmaaldrich.com The specific application of this compound as a chiral building block would leverage the unique steric and electronic properties conferred by the p-tolyl and isopropyl groups.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-methylephedrine |

| BINOL |

| 1-ethynyl-4-methylbenzene |

| Isobutyraldehyde |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution NMR Spectroscopy for Complex Structure Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol in solution. Both ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the 4-methylphenyl (p-tolyl) group, the methyl protons of this group, the methine proton at the chiral center (C3), the methine proton of the isobutyl group, and the two diastereotopic methyl protons of the isobutyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons would be found in the upfield region. The coupling constants (J-values) between adjacent protons would provide valuable information about the connectivity and dihedral angles between them, aiding in conformational analysis.

Furthermore, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. Key resonances would include those for the acetylenic carbons, the carbinol carbon (C3), the carbons of the aromatic ring, and the aliphatic carbons of the isobutyl and tolyl methyl groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. COSY spectra establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations provide definitive evidence for the connectivity of the molecular fragments.

For stereochemical assignment, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons that are in close proximity, which can help to determine the relative stereochemistry of the chiral center at C3.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 7.20-7.40 | m | - |

| Carbinol CH | 4.50-4.70 | d | ~5-7 |

| Isobutyl CH | 1.90-2.10 | m | ~7 |

| Tolyl CH₃ | 2.30-2.40 | s | - |

| Isobutyl CH₃ | 0.90-1.10 | d | ~7 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 138-142 |

| Aromatic CH | 128-132 |

| Acetylenic C | 85-95 |

| Carbinol CH | 65-70 |

| Isobutyl CH | 30-35 |

| Tolyl CH₃ | 20-25 |

| Isobutyl CH₃ | 17-20 |

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), offers valuable structural information. Characteristic fragmentation pathways for this molecule would likely include the loss of a water molecule from the alcohol, cleavage of the bond adjacent to the hydroxyl group (alpha-cleavage), and fragmentation of the isobutyl and tolyl groups. Analysis of these fragment ions helps to confirm the proposed structure.

In the context of reaction monitoring, mass spectrometry can be coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). This allows for the separation and identification of reactants, products, and any reaction intermediates or byproducts. By tracking the abundance of these species over time, detailed kinetic and mechanistic information about the chemical transformations involving this compound can be obtained. For instance, the formation of transient intermediates in a catalytic cycle could be detected, providing direct evidence for a proposed reaction mechanism.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the hydroxyl (-OH), alkyne (-C≡C-), and aromatic (C=C) functional groups.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, weaker absorption around 2100-2260 cm⁻¹ would be indicative of the C≡C stretching vibration of the internal alkyne. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of light, often provides complementary information. The C≡C stretching vibration, which may be weak in the IR spectrum for a symmetrically substituted alkyne, is typically strong in the Raman spectrum.

These techniques are also valuable for monitoring the progress of reactions. For example, in a reaction where the hydroxyl group is modified, the disappearance of the O-H stretching band in the IR spectrum would indicate the consumption of the starting material. Similarly, if the alkyne functionality is transformed, the corresponding changes in its characteristic vibrational bands can be observed.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 (sharp, weak to medium) |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Aliphatic | C-H Stretch | 2850-3000 |

X-ray Crystallography for Solid-State Structural Confirmation

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. These calculations can determine the distribution of electrons within the molecule, identify the most reactive sites, and predict the outcomes of chemical reactions.

The electronic properties of molecules are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For aryl-substituted propargyl alcohols, the HOMO is typically localized on the electron-rich aromatic ring and the triple bond, while the LUMO is often distributed over the entire conjugated system.

Table 7.1.1: Calculated Electronic Properties of a Representative Aryl Propargyl Alcohol This table presents DFT-calculated values for a similar aryl propargyl alcohol as a model to infer the properties of this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.29 eV |

| LUMO Energy | -1.81 eV |

| HOMO-LUMO Gap | 4.48 eV |

Data sourced from computational studies on analogous systems.

Mulliken population analysis is another computational tool used to assign partial atomic charges, which helps in identifying electrophilic and nucleophilic centers within the molecule. In this compound, the oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a nucleophilic site. The carbon atom attached to the oxygen and the acetylenic carbons would carry partial positive charges, marking them as potential electrophilic sites. This charge distribution is crucial in predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents.

Conformational analysis through MD simulations can reveal the most stable three-dimensional arrangements of the molecule. By simulating the molecule's behavior in a given environment (e.g., in a specific solvent), researchers can identify the preferred orientations of the tolyl and isobutyl groups relative to the propargylic alcohol core. These preferred conformations are often the result of a delicate balance of steric hindrance and intramolecular interactions, such as weak hydrogen bonds.

MD simulations are also powerful for studying intermolecular interactions. For instance, they can model how the hydroxyl group of this compound forms hydrogen bonds with solvent molecules like water or alcohols. These simulations can provide detailed information on the strength, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the compound's solubility and reactivity in different media. The simulations can also shed light on non-covalent interactions, such as π-π stacking between the tolyl rings of two molecules or between the tolyl ring and other aromatic systems.

Table 7.2.1: Representative Intermolecular Interaction Energies for Alcohols This table illustrates typical interaction energies for different types of hydrogen bonds that can be studied using molecular dynamics simulations for alcohols in various environments.

| Interaction Type | System | Interaction Energy (kcal/mol) |

|---|---|---|

| O-H···O Hydrogen Bond | Alcohol Dimer | -5.0 to -7.0 |

| O-H···π Interaction | Alcohol-Aromatic | -2.0 to -4.0 |

Data are generalized from computational studies on alcohol systems.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is a crucial step in confirming their structure and understanding their bonding characteristics. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for distinguishing between different isomers or conformations.

Table 7.3.1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Structurally Related Alkyne This table shows a representative comparison to illustrate the accuracy of DFT-based NMR predictions. The data is for a model compound with similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C≡C (sp) | 85.2 | 84.5 |

| C-O (sp³) | 65.8 | 65.1 |

| Aromatic C | 128.5 | 128.0 |

| Aromatic C-C | 135.4 | 134.7 |

Data compiled from literature on computational NMR prediction for analogous structures.

Similarly, the vibrational frequencies corresponding to the absorption bands in an IR spectrum can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic positions to find the force constants of the bonds. The calculated frequencies can then be correlated with specific vibrational modes, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-C vibrations of the aromatic ring and alkyl groups.

Reaction Mechanism Modeling and Energy Surface Mapping

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is a tertiary propargylic alcohol, reaction mechanism modeling can be used to study rearrangements such as the Meyer-Schuster and Rupe rearrangements. niscpr.res.inwikipedia.orgacs.org These acid-catalyzed reactions are common for this class of compounds and lead to the formation of α,β-unsaturated carbonyl compounds.

By mapping the potential energy surface, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a tertiary propargylic alcohol like this compound, there is a competition between the Meyer-Schuster rearrangement (a 1,3-hydroxyl shift) and the Rupe rearrangement (formally a 1,2-hydroxyl shift). niscpr.res.inwikipedia.org Computational modeling can predict which pathway is more favorable under specific reaction conditions by comparing the activation energies for the key steps in each mechanism. The calculations can also provide detailed geometries of the intermediates and transition states, offering a deeper understanding of the bonding changes that occur throughout the reaction.

Table 7.4.1: Calculated Relative Energies for a Model Meyer-Schuster Rearrangement Pathway This table presents a simplified energy profile for the acid-catalyzed rearrangement of a model propargyl alcohol, illustrating the relative energies of key species along the reaction coordinate as determined by DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Protonated Propargyl Alcohol | 0.0 |

| TS1 | Transition State for 1,3-Hydroxyl Shift | +15.2 |

| 2 | Allenol Intermediate | -5.7 |

| TS2 | Transition State for Tautomerization | +8.9 |

| 3 | α,β-Unsaturated Ketone (Product) | -20.5 |

Data are representative values from DFT studies on the Meyer-Schuster rearrangement. nih.gov

Catalysis and Organometallic Chemistry of 4 Methyl 1 4 Methylphenyl 1 Pentyn 3 Ol

Transition Metal Catalysis for Alkyne Functionalization

The functionalization of the alkyne unit in 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is a primary focus of its organometallic chemistry. Transition metals, with their varied electronic properties and coordination capabilities, serve as powerful catalysts for activating the carbon-carbon triple bond, making it susceptible to a range of transformations.

Gold(I) and silver(I) complexes are particularly effective catalysts for the hydrofunctionalization of alkynes due to their strong π-acidic character. ethernet.edu.etnih.gov This property allows them to coordinate to and activate the alkyne bond in this compound, facilitating the addition of a nucleophile (H-Nu). The general mechanism involves the formation of a π-complex between the cationic metal center and the alkyne, which enhances the electrophilicity of the triple bond for subsequent nucleophilic attack. mdpi.comresearchgate.net

Common hydrofunctionalization reactions applicable to this substrate include hydration and hydroalkoxylation. mdpi.commdpi.com In gold-catalyzed hydration, a water molecule attacks the activated alkyne, leading to an enol intermediate that tautomerizes to the corresponding ketone. mdpi.com For an internal alkyne like this compound, regioselectivity can be a challenge, potentially yielding a mixture of two ketone products unless directing groups are present. mdpi.com Similarly, hydroalkoxylation with an alcohol would yield vinyl ether products. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome and selectivity of these transformations. researchgate.net While silver salts are often used to generate the active cationic gold(I) catalyst from a chloride precursor, they can also exhibit catalytic activity themselves, although typically lower than gold. nih.govresearchgate.netznaturforsch.com

Table 1: Gold and Silver-Catalyzed Hydrofunctionalization Reactions

| Reaction Type | Nucleophile (H-Nu) | Potential Product from this compound | Catalyst System |

|---|---|---|---|

| Hydration | Water (H₂O) | α,β-Unsaturated Ketone | [Au(I)] or [Au(III)] complexes |

| Hydroalkoxylation | Alcohol (R-OH) | Vinyl Ether | [Au(I)] complexes, often with Ag salt co-catalyst |

| Hydroarylation | Arene (Ar-H) | Aryl-substituted Alkene | Au(I) or Au(III) complexes with N-heterocyclic carbene (NHC) ligands beilstein-journals.org |

Palladium and copper catalysts are central to many C-C bond-forming cross-coupling reactions involving alkynes. researchgate.net The most prominent of these is the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com While this compound is an internal alkyne and thus not a direct substrate for the standard Sonogashira coupling, this reaction is highly relevant for its synthesis. For instance, the coupling of 4-methylphenylacetylene with a suitable electrophile could be a key step in constructing the molecule's backbone.

Propargylic alcohols, the class to which this compound belongs, can participate in various palladium- and copper-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, often proceeding under mild conditions, allow for the construction of complex molecular architectures. wikipedia.org The Heck-Cassar-Sonogashira (HCS) reaction, for example, can be performed under copper-free conditions, though sometimes requiring higher temperatures. acs.orgnih.gov

Table 2: Typical Conditions for Palladium/Copper-Catalyzed Cross-Coupling

| Component | Example | Function |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition and reductive elimination cycle. |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. mdpi.com |

| Base | Amine (e.g., Et₃N, piperidine) | Neutralizes the HX byproduct. wikipedia.org |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and catalysts. |

Ruthenium and platinum catalysts offer distinct reactivity pathways for the transformation of alkynols. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective for C-H activation and subsequent alkynylation of aromatic compounds. nih.govacs.orgresearchgate.net In such a reaction, an alkynol could potentially serve as the alkynylating agent. Ruthenium catalysts are known for their high functional group tolerance and can operate under relatively mild conditions. nih.govalfachemic.com They also catalyze alkyne hydrosilylation, often with specific stereochemical outcomes like trans-addition. nih.gov

Platinum catalysts, like ruthenium, can be employed in various transformations including hydrogenation and isomerization. matthey.commdpi.comresearchgate.net Platinum has a well-documented ability to catalyze the intramolecular hydroalkoxylation of alkynols, leading to the formation of cyclic ethers. nih.gov For a substrate like this compound, platinum catalysis could potentially initiate cyclization or rearrangement pathways, depending on the specific catalyst and reaction conditions employed. The regioselectivity of such reactions with internal alkynes is a critical aspect that is influenced by both electronic and steric factors of the substrate. nih.gov

Table 3: Comparison of Ruthenium and Platinum Catalysis for Alkynols

| Catalyst | Typical Reactions | Key Features |

|---|---|---|

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | C-H Alkynylation, Hydrosilylation, Isomerization | High functional group tolerance, specific stereoselectivity in additions. nih.govnih.gov |

| Platinum (e.g., PtCl₂, PtCl₄) | Hydroalkoxylation, Cycloisomerization, Hydration | Effective for intramolecular nucleophilic additions, can generate carbene intermediates. nih.gov |

Ligand Design and Catalyst Optimization for Selectivity Enhancement

Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a central goal in catalysis. For transformations involving this compound, the design of the ligand coordinated to the metal center is paramount. Ligands are not passive spectators; they actively influence the steric and electronic environment of the catalyst, thereby dictating the reaction's outcome. orgsyn.orgresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands can promote the crucial oxidative addition step and influence the stability of catalytic intermediates. orgsyn.org In gold-catalyzed hydrofunctionalization, the choice of ligand, such as an N-heterocyclic carbene (NHC) versus a phosphine, can alter the catalyst's activity and prevent deactivation pathways. beilstein-journals.org The development of chiral ligands enables enantioselective transformations, a critical aspect for the synthesis of biologically active molecules. By systematically modifying the ligand framework, catalysts can be fine-tuned to favor a specific reaction pathway, leading to the desired product with high purity and yield.

Table 4: Influence of Ligand Type on Catalytic Selectivity

| Ligand Class | Examples | Influence on Catalysis |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) | Steric bulk and electronic properties control catalyst activity and stability. |

| Bidentate Phosphines | BINAP, dppe | Create a rigid coordination sphere, often used to induce enantioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust bonds with metals, enhancing catalyst stability and activity. |

| Chiral Ligands | Chiral Bis(oxazolines) (BOX) | Used in asymmetric catalysis to control the formation of one enantiomer over the other. nih.gov |

Homogeneous and Heterogeneous Catalysis Approaches

Catalytic transformations of this compound can be performed using either homogeneous or heterogeneous catalysts. chemguide.co.uk The choice between these two approaches depends on the specific requirements of the chemical process, including reaction scale, cost, and product purification.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This approach offers several advantages, including high activity and selectivity due to the well-defined, molecularly dispersed nature of the active sites. eolss.net Reactions are often carried out under milder conditions. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and complicates catalyst recycling. eolss.net

Heterogeneous catalysis , in contrast, utilizes a catalyst in a different phase from the reactants, usually a solid catalyst in a liquid or gas stream. chemguide.co.uk The primary advantage of this method is the ease of catalyst separation and recycling, which is crucial for industrial applications and green chemistry. chemistryworld.com Catalysts often consist of metal nanoparticles (e.g., Au, Pd, Cu) supported on high-surface-area materials like activated carbon, silica, or metal oxides. nih.govmdpi.com While potentially more stable and recyclable, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to the non-uniformity of active sites and mass transfer limitations. eolss.net

Table 5: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |

| Activity/Selectivity | Generally high due to well-defined active sites. eolss.net | Can be lower; may be affected by mass transfer. |

| Reaction Conditions | Often milder. eolss.net | May require higher temperatures/pressures. |

| Catalyst Separation | Difficult, often requires extraction or distillation. | Easy, typically by simple filtration. chemistryworld.com |

| Recyclability | Challenging. | Generally straightforward. mdpi.com |

Advanced Applications in Complex Molecule Construction

Role as a Key Intermediate in Natural Product Synthesis

No specific examples of natural product syntheses where 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol serves as a key intermediate have been documented in available scientific literature. Propargylic alcohols, the class of compounds to which this molecule belongs, are valuable synthons in organic synthesis. They can undergo a variety of transformations, including oxidation, reduction, rearrangement, and participation in coupling reactions, making them versatile building blocks for complex natural products. However, specific pathways and target molecules involving the title compound have not been reported.

Construction of Advanced Chemical Scaffolds

There is no available research demonstrating the use of this compound in the construction of advanced chemical scaffolds. The structural features of this compound, namely the p-tolyl substituted alkyne and a chiral secondary alcohol, suggest its potential as a precursor for various heterocyclic and carbocyclic frameworks. For instance, it could theoretically participate in Pauson-Khand reactions, cyclization cascades, or multicomponent reactions to generate novel molecular architectures. Nevertheless, no such applications have been specifically described for this compound.

Material Science Precursors and Functional Molecule Design

The application of this compound as a precursor in material science or in the design of functional molecules has not been reported. Arylalkynes are a class of compounds known for their potential in creating organic materials with interesting photophysical or electronic properties. The specific combination of the p-tolyl group and the chiral propargylic alcohol in the title compound could impart unique characteristics to polymers or functional dyes. However, studies exploring these possibilities have not been published.

Diversification Strategies for Molecular Libraries

There is no documented use of this compound in diversification strategies for creating molecular libraries for high-throughput screening. The reactive handles present in the molecule—the alkyne and the hydroxyl group—would, in principle, allow for the attachment of various substituents to generate a library of related compounds. This approach is common in medicinal chemistry for the discovery of new bioactive molecules. Yet, no such library synthesis has been reported starting from this specific precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.